![molecular formula C23H25N5OS B2374386 2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-30-8](/img/structure/B2374386.png)
2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a piperazine moiety substituted with phenyl and p-tolyl groups
準備方法
The synthesis of 2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and triazole precursors, followed by their fusion to form the thiazolo[3,2-b][1,2,4]triazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
化学反応の分析
2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Pharmacology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in chemical synthesis and manufacturing processes.
作用機序
The mechanism of action of 2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
類似化合物との比較
2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be compared with other acetylcholinesterase inhibitors like donepezil, rivastigmine, and galantamine. While these compounds also inhibit acetylcholinesterase, the unique structure of this compound may offer different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a different chemical structure.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.
生物活性
The compound 2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel organic molecule belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. Its unique structure incorporates a thiazole ring fused with a triazole ring and features a piperazine moiety substituted with phenyl and p-tolyl groups. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Property | Details |
---|---|
IUPAC Name | 2-methyl-5-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Molecular Formula | C23H25N5OS |
CAS Number | 851809-30-8 |
The compound's synthesis typically involves multi-step organic reactions, starting with the preparation of thiazole and triazole precursors followed by their fusion and subsequent introduction of the piperazine moiety through nucleophilic substitution reactions.
The compound exhibits significant biological activity primarily as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission. By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Pharmacological Properties
Research indicates that this compound displays a range of pharmacological effects:
- Anti-inflammatory Activity : The compound has been shown to significantly reduce acute inflammation in vivo and increase pain thresholds. Its structure suggests potential interactions with inflammatory pathways .
- Drug-Likeness : A drug-likeness analysis indicates that the compound has favorable pharmacokinetic properties with a bioavailability score of 0.55, suggesting a 55% chance for at least 10% oral bioavailability in rats .
Case Studies and Research Findings
Several studies have explored the biological activity of related thiazolo[3,2-b][1,2,4]triazole derivatives:
- Inhibition Studies : A study demonstrated that derivatives exhibited moderate activity against various biological targets with IC50 values indicating effective inhibition. For instance, compounds similar to our target showed IC50 values ranging from 0.011 μM to 17.5 μM against COX-II enzymes .
- Toxicity Assessments : Evaluations have indicated that these compounds exhibit no significant toxicity risks at therapeutic doses, making them promising candidates for further development in medicinal chemistry .
- Lipophilicity Profiles : The lipophilicity parameters evaluated through RP-TLC have shown strong correlations between structure and biological activity. Compounds within a CLogP range of 1 to 4 are generally more likely to present optimal physicochemical properties for orally administered drugs .
Comparative Table of Related Compounds
Compound Name | Activity | IC50 (μM) | Notes |
---|---|---|---|
Compound A | COX-II Inhibitor | 0.011 | Highly selective |
Compound B | Acetylcholinesterase Inhibitor | 0.200 | Moderate potency |
Compound C | Anti-inflammatory | 17.500 | Effective in reducing acute inflammation |
特性
IUPAC Name |
2-methyl-5-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-16-8-10-18(11-9-16)20(21-22(29)28-23(30-21)24-17(2)25-28)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11,20,29H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHGVJVBYOEKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。